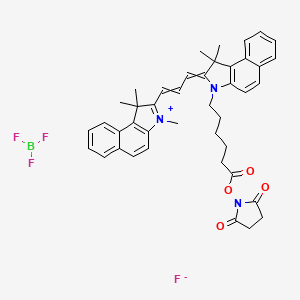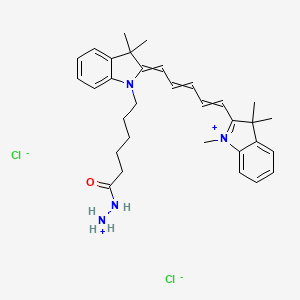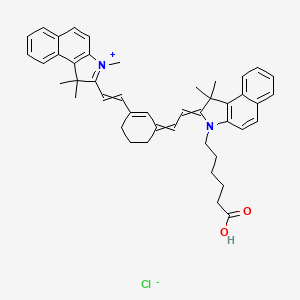
Dalbavancin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dalbavancin is a second-generation lipoglycopeptide antibiotic that is primarily used to treat acute bacterial skin and skin structure infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus species . It is a semisynthetic derivative of the natural glycopeptide antibiotic A-40926, produced by the bacterium Actinomadura . This compound is known for its long half-life, which allows for convenient dosing regimens, typically once weekly .
Mechanism of Action
Target of Action
Dalbavancin, also known as “this compound B0”, is a second-generation lipoglycopeptide antibiotic . It primarily targets Gram-positive bacteria, including Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains), S. pyogenes, S. agalactiae, S. dysgalactiae, the S. anginosus group, and Enterococcus faecalis (vancomycin susceptible strains) .
Mode of Action
This compound exerts its bactericidal effect by disrupting cell wall biosynthesis . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This interaction with its targets leads to the inhibition of cell wall synthesis, which is crucial for bacterial growth and survival .
Biochemical Pathways
This compound is a synthetic lipoglycopeptide derived from a complex of glycopeptide antibiotics, referred to as A-40926, produced by a strain of Actinomadura . The biosynthesis of these chemically complex molecules has been elucidated, with several gene clusters characterized . The development of a gene-transfer system for Nonomuraea sp. has allowed the manipulation of the A40926 pathway .
Pharmacokinetics
This compound exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) . This compound elimination occurs via a combination of renal (approximately 45%) and non-renal clearance .
Result of Action
The bactericidal action of this compound results primarily from the inhibition of cell-wall biosynthesis . This leads to the death of the bacteria, effectively treating the infection. This compound demonstrates improved antibacterial potency against Gram-positive organisms compared to other glycopeptides .
Action Environment
To reduce the development of drug-resistant bacteria and maintain the effectiveness of this compound and other antibacterial drugs, this compound should be used only to treat infections that are proven or strongly suspected to be caused by susceptible bacteria .
Biochemical Analysis
Biochemical Properties
Dalbavancin exerts its antimicrobial activity through two distinct modes of action: inhibition of cell wall synthesis and an anchoring mechanism . It interacts with the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This interaction disrupts cell wall biosynthesis, which is essential for the survival of Gram-positive bacteria .
Cellular Effects
This compound demonstrates improved antibacterial potency against Gram-positive organisms . It has a long half-life of approximately one week, which is longer in tissues (e.g., skin, bone) than plasma . These factors have facilitated the development of single-dose or once-weekly dosing regimens to treat acute bacterial skin and skin structure infections (ABSSSI) .
Molecular Mechanism
The bactericidal action of this compound results primarily from the inhibition of cell-wall biosynthesis . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This disrupts the transglycosylation and transpeptidation reactions essential in cell wall biosynthesis .
Temporal Effects in Laboratory Settings
This compound exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) . Despite being highly protein bound, it has a steady-state volume of distribution >10 L and distributes widely into the skin, bone, peritoneal space, and epithelial lining fluid . It has been observed that each injection should be administered every 42–48 days to maintain the minimum concentration .
Dosage Effects in Animal Models
In both mouse and rhesus macaque models, viral replication and histopathological injuries caused by SARS-CoV-2 infection are significantly inhibited by this compound administration . Pharmacokinetic and clinical studies suggest that higher this compound doses provide similar or improved bactericidal killing and reduce the number of subsequent doses required to treat most infections .
Metabolic Pathways
This compound is not a substrate, inhibitor, or inducer of CYP450 isoenzymes . Subsequently, metabolites have not been observed in significant amounts in human plasma . The metabolites hydroxy-dalbavancin and mannosyl aglycone have been detected in urine .
Transport and Distribution
This compound distributes widely into the skin, bone, peritoneal space, and epithelial lining fluid, but not cerebrospinal fluid . It exhibits a steady-state volume of distribution >10 L . This compound elimination occurs via a combination of renal (approximately 45%) and non-renal clearance .
Subcellular Localization
This compound acts by interfering with bacterial cell wall synthesis . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This interaction disrupts cell wall biosynthesis, which is essential for the survival of Gram-positive bacteria .
Preparation Methods
Dalbavancin is synthesized through a series of chemical reactions starting from the natural glycopeptide A-40926. The preparation involves protecting the carboxyl group of A-40926, followed by amidation with 3-(dimethylamino)-1-propylamine . The reaction conditions are mild, and the process includes hydrolysis, acidification, and purification steps to yield this compound . Industrial production methods involve fermentation of Actinomadura to produce A-40926, which is then extracted and purified before undergoing chemical modification to form this compound .
Chemical Reactions Analysis
Dalbavancin undergoes various chemical reactions, including hydrolysis and amidation. It is stable under acidic conditions but can degrade under heat stress, forming degradation products such as mannosyl aglycone . Common reagents used in its synthesis include 3-(dimethylamino)-1-propylamine for amidation and various buffers for maintaining pH during reactions . The major products formed from these reactions are the desired this compound and its degradation products under stress conditions .
Scientific Research Applications
Dalbavancin has a wide range of scientific research applications, particularly in the fields of medicine and microbiology. It is used to treat infections caused by Gram-positive bacteria, including MRSA and Streptococcus species . Its long half-life and potent antibacterial activity make it a valuable option for treating bone and joint infections, vascular graft infections, and prosthetic joint infections . Additionally, this compound is being explored for its efficacy in treating infective endocarditis and other difficult-to-treat infections .
Comparison with Similar Compounds
Dalbavancin is often compared to other glycopeptide antibiotics such as vancomycin, teicoplanin, and oritavancin . While all these antibiotics share a similar mechanism of action, this compound stands out due to its long half-life and convenient dosing regimen . Vancomycin and teicoplanin require more frequent dosing, whereas this compound can be administered once weekly . Oritavancin, another lipoglycopeptide, also has a long half-life but differs in its spectrum of activity and pharmacokinetic properties .
Properties
Key on ui mechanism of action |
Dalbavancin has a spectrum and mechanism of action similar to vancomycin, a naturally formed glycopeptide antimicrobial. The bactericidal action of dalbavancin results primarily from inhibition of cell-wall biosynthesis. Specifically, dalbavancin prevents incorporation of N-acetylmuramic acid (NAM)- and N-acetylglucosamine (NAG)-peptide subunits from being incorporated into the peptidoglycan matrix; which forms the major structural component of Gram-positive cell walls. The large hydrophilic molecule is able to form hydrogen bond interactions with the terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides, which is normally a five-point interaction. Binding of dalbavancin to the D-Ala-D-Ala prevents the incorporation of the NAM/NAG-peptide subunits into the peptidoglycan matrix. In addition, dalbavancin alters bacterial-cell-membrane permeability and RNA synthesis. |
|---|---|
CAS No. |
171500-79-1 |
Molecular Formula |
C88H100Cl2N10O28 |
Molecular Weight |
1816.7 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid |
InChI |
InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64+,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1 |
InChI Key |
KGPGQDLTDHGEGT-FOPUKGCJSA-N |
SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |
Isomeric SMILES |
CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |
Canonical SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |
Appearance |
Off-white solid powder |
Purity |
>90% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A-A 1; BI397; BI-397; BI 397; VER 001; VER-001; VER001; MDL63397; MDL-63397; MDL 63397; Dalbavancin. Dalbavancin B0; trade name: Dalvance in the US and Xydalba in Europe. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride](/img/structure/B606854.png)
![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B606855.png)






